2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide
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Overview
Description
2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino and difluoro-nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with 4,5-difluoro-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with azide or thiol groups.
Scientific Research Applications
2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a biochemical probe and in drug development.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA replication.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide is unique due to the presence of the difluoro-nitrophenyl group, which may enhance its reactivity and specificity compared to other alkylating agents .
Properties
Molecular Formula |
C18H17Cl2F2N3O3 |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]-N-(4,5-difluoro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2F2N3O3/c19-5-7-24(8-6-20)13-3-1-12(2-4-13)9-18(26)23-16-10-14(21)15(22)11-17(16)25(27)28/h1-4,10-11H,5-9H2,(H,23,26) |
InChI Key |
UEPVEMJQAOBAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2[N+](=O)[O-])F)F)N(CCCl)CCCl |
Origin of Product |
United States |
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